molecular formula C19H17BF2N2 B3026116 (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron

(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron

Cat. No.: B3026116
M. Wt: 322.2 g/mol
InChI Key: HCSMCBDAQPKMBB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STY-BODIPY is a styrene-conjugated fluorogenic probe for radical-trapping antioxidant (RTA) activity. Co-autoxidation of the STY-BODIPY signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 571 nm. STY-BODIPY has been used to measure the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays.

Mechanism of Action

Target of Action

STY-BODIPY, also known as (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron, primarily targets Reactive Oxygen Species (ROS) in cells and organisms . ROS are a series of oxidants, including superoxide (O 2•− ), hydrogen peroxide (H 2 O 2 ), hydroxyl radical (HO • ), and other related compounds .

Mode of Action

STY-BODIPY acts as a fluorogenic probe for radical-trapping antioxidant (RTA) activity . It interacts with its targets (ROS) by undergoing co-autoxidation with a hydrocarbon co-substrate . This interaction can be quantified by monitoring the loss of absorbance at 571 nm .

Biochemical Pathways

The primary biochemical pathway affected by STY-BODIPY is lipid peroxidation, a radical-mediated chain reaction that converts lipids into lipid hydroperoxides and other oxidation products . This process has been implicated in the pathogenesis of virtually every type of degenerative disease .

Pharmacokinetics

For instance, it is soluble in benzene and methyl acetate , which can impact its bioavailability.

Result of Action

The primary result of STY-BODIPY’s action is the inhibition of lipid peroxidation, thereby reducing oxidative stress . It has been used to measure the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays .

Action Environment

The action of STY-BODIPY can be influenced by the environment in which it is used. For instance, its effectiveness as a fluorogenic probe for RTA activity has been demonstrated in phospholipid liposomal environments . Additionally, factors such as temperature and the presence of other compounds can impact the compound’s action, efficacy, and stability .

Properties

IUPAC Name

2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSMCBDAQPKMBB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Reactant of Route 2
Reactant of Route 2
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Reactant of Route 3
Reactant of Route 3
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Reactant of Route 4
Reactant of Route 4
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Reactant of Route 5
Reactant of Route 5
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Reactant of Route 6
Reactant of Route 6
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron

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